molecular formula C21H21N5O2S B2801480 N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide CAS No. 1357729-38-4

N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide

Cat. No.: B2801480
CAS No.: 1357729-38-4
M. Wt: 407.49
InChI Key: FMHKKRRHTRCUTC-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a heterocyclic compound featuring:

  • A triazolo[4,3-a]quinoxaline core fused with a ketone group at position 2.
  • A propan-2-yl (isopropyl) substituent at position 1 of the triazole ring.
  • An acetamide linker connecting the core to a 3-(methylsulfanyl)phenyl group.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-13(2)19-23-24-20-21(28)25(16-9-4-5-10-17(16)26(19)20)12-18(27)22-14-7-6-8-15(11-14)29-3/h4-11,13H,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHKKRRHTRCUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazine derivatives with quinoxaline precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with related compounds from the evidence:

Compound Name Core Structure Substituents Key Features
Target Compound Triazolo[4,3-a]quinoxaline - 1-(propan-2-yl)
- 4-oxo
- Acetamide-linked 3-(methylsulfanyl)phenyl
Unique triazoloquinoxaline core; lipophilic methylsulfanyl group enhances membrane permeability .
2-[(5-{2-[(3-Methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide 1,2,4-triazole - 4-methyl
- Sulfanyl-linked acetamide with 3-(methylsulfanyl)phenyl
Triazole core instead of fused quinoxaline; lacks isopropyl group.
2-[[4,5-dihydro-4-[(4-methylphenyl)methyl]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-1-yl]thio]-N-[4-(2-phenyldiazenyl)phenyl]acetamide Triazolo[4,3-a]quinazoline - 4-(4-methylbenzyl)
- Thio-linked acetamide with diazenylphenyl
Quinazoline core instead of quinoxaline; diazenyl group may confer photostability issues.
N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Thiazolidinone - Phenylsulfonyl
- Phenylimino
Thiazolidinone core with sulfonyl group; higher polarity than methylsulfanyl.
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Quinazoline - 4-chlorophenyl
- Sulfamoylphenyl
Sulfamoyl group enhances solubility but may reduce blood-brain barrier penetration.

Physicochemical and Spectroscopic Properties

  • Lipophilicity : The 3-(methylsulfanyl)phenyl group in the target compound increases lipophilicity compared to sulfamoyl () or methoxy () substituents, favoring passive cellular uptake .
  • NMR Shifts: demonstrates that substituents on heterocyclic cores (e.g., triazoloquinoxaline vs. triazoloquinazoline) alter chemical environments, particularly in regions A (positions 39–44) and B (positions 29–36) of analogous compounds. This suggests that the isopropyl group in the target compound may induce distinct shifts in these regions .

Biological Activity

N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a compound of interest due to its potential biological activities. Its unique structure combines elements that may confer various pharmacological properties, including antibacterial and anticancer effects. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H24N4O2S
  • Molecular Weight : 432.5 g/mol
  • CAS Number : 1251639-66-3

Antibacterial Activity

Recent studies have indicated that compounds with triazole and quinoxaline moieties exhibit significant antibacterial properties. For instance, a study highlighted the effectiveness of related triazole derivatives against Mycobacterium tuberculosis (Mtb), suggesting that modifications to the triazole ring can enhance antibacterial activity. This compound's structural similarity could imply potential efficacy against drug-resistant strains of Mtb .

Table 1: Antibacterial Activity Comparison

CompoundMIC (µM)Activity Against
Compound A3INH-resistant Mtb
Compound B9Wild-type Mtb
N-[3-(methylsulfanyl)phenyl]-2-[...]TBDTBD

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For example, mercapto-substituted triazoles have shown cytotoxic effects against various human cancer cell lines, such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Given the structural features of N-[3-(methylsulfanyl)phenyl]-2-[...] it may also exert similar effects.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound CMCF-725
Compound DBel-740230
N-[3-(methylsulfanyl)phenyl]-2-[...]TBD

The proposed mechanisms for the biological activity of related compounds include:

  • Inhibition of Enzymatic Pathways : Many compounds target key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death .
  • Interference with DNA Synthesis : The structural components may allow interaction with nucleic acids, disrupting replication in both bacterial and cancer cells.

Case Studies

  • Study on Triazole Derivatives : A comprehensive evaluation demonstrated that derivatives similar to N-[3-(methylsulfanyl)phenyl]-2-[...] exhibited enhanced antibacterial properties against resistant strains of Mtb, with some achieving MIC values below 10 µM .
  • Cytotoxicity Studies : Research involving various substituted triazoles indicated promising results in inhibiting cell growth in MCF-7 and Bel-7402 lines, with IC50 values significantly lower than those observed for traditional chemotherapeutics .

Q & A

Q. Table 1: Substituent Effects on Biological Activity

Substituent (R)Target ProteinIC50 (µM)LogPReference
–SCH3 (Methylsulfanyl)COX-2TBD3.2
–F (Fluoro)COX-275% inhibition2.8
–Cl (Chloro)EGFR12.53.5

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher yields but risk of decomposition >110°C
SolventDMF > THFPolarity enhances solubility of intermediates
CatalystPd/C (5% wt)Reduces reaction time by 30%

Key Recommendations for Researchers

  • Prioritize regiochemical verification via 2D NMR (e.g., HSQC, NOESY) to avoid misassignment of triazole/quinoxaline protons.
  • Explore trifluoromethyl or nitro derivatives to balance lipophilicity and target engagement .
  • Address solubility challenges (e.g., DMSO stock solutions >10 mM) for in vivo translation.

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